molecular formula C32H32N2O B8761850 (s,z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one

(s,z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one

Cat. No.: B8761850
M. Wt: 460.6 g/mol
InChI Key: IVYLNCUETJNNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(s,z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one is a complex organic compound with the molecular formula C32H32N2O. It is known for its unique structure, which includes an amino group, a dibenzylamino group, and a diphenylhexenone moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s,z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like methanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-pressure hydrogenation and advanced purification techniques like chromatography ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

(s,z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(s,z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including antiviral and anti-inflammatory treatments.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (s,z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in viral replication or inflammation, thereby exerting its antiviral or anti-inflammatory effects .

Properties

Molecular Formula

C32H32N2O

Molecular Weight

460.6 g/mol

IUPAC Name

5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one

InChI

InChI=1S/C32H32N2O/c33-30(21-26-13-5-1-6-14-26)23-32(35)31(22-27-15-7-2-8-16-27)34(24-28-17-9-3-10-18-28)25-29-19-11-4-12-20-29/h1-20,23,31H,21-22,24-25,33H2

InChI Key

IVYLNCUETJNNJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)C=C(CC2=CC=CC=C2)N)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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